molecular formula C9H13Cl2N3 B2722966 1-(3-Chloropyridin-2-yl)piperazine hydrochloride CAS No. 85386-86-3

1-(3-Chloropyridin-2-yl)piperazine hydrochloride

Cat. No. B2722966
CAS RN: 85386-86-3
M. Wt: 234.12
InChI Key: HCGSEDSIYNTQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Chloropyridin-2-yl)piperazine hydrochloride” is a chemical compound with the CAS Number: 85386-86-3. It has a molecular weight of 234.13 and its IUPAC name is 1-(3-chloro-2-pyridinyl)piperazine hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12ClN3.ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;/h1-3,11H,4-7H2;1H . The linear formula of this compound is C9H13Cl2N3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 234.13 .

Scientific Research Applications

Synthesis of Metal Complexes

The compound can be used in the synthesis of metal complexes. For instance, it has been used in the synthesis of FeII, CoII, and NiII complexes . These complexes were synthesized from the reactions of the ligand (L = 1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine) with chloride salts of FeII, CoII, and NiII ions under solvothermal conditions .

Study of Magnetic Properties

The compound has been used in the study of magnetic properties. For example, complex 1, which was synthesized using this compound, exhibits a slow magnetization relaxation behavior .

Electrocatalytic Properties

The compound has been used in the study of electrocatalytic properties. The catalytic properties of complexes 1–3 toward the Oxygen Evolution Reaction (OER) under basic conditions were studied. They were all catalytically active, and complex 3 showed a higher activity .

Kinase-Inactive Conformation Study

The compound has been used in the study of kinase-inactive conformation . The X-ray structures of 1, 2, and 21 with CDK6 show that the compounds bind to the kinase-inactive conformation .

Research Use

The compound is used for research purposes. It has a molecular weight of 270.59 and a molecular formula of C9H12ClN3•2HCl .

Synthesis of Other Chemical Compounds

The compound can be used in the synthesis of other chemical compounds. It is often used as a starting material or intermediate in the synthesis of a wide range of chemical compounds .

Mechanism of Action

While the specific mechanism of action for “1-(3-Chloropyridin-2-yl)piperazine hydrochloride” is not mentioned, piperazine compounds are known to have various biological activities. For instance, some piperazine compounds act as 5-HT 2c serotonin receptor agonists .

Safety and Hazards

“1-(3-Chloropyridin-2-yl)piperazine hydrochloride” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(3-chloropyridin-2-yl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3.ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;/h1-3,11H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGSEDSIYNTQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of the ester from step (a) above (2.98 g, 10 mmol) in MeOH (5 mL) was added saturated solution of hydrogen chloride in EtOAc (50 mL) and the mixture was stirred at room temperature for 4 h. The solvent was removed in vacuo, and the residue was washed with EtOAc and dried in the air to provide the title compound as a light-yellow solid. MS (ESI, pos. ion) m/z: 198 (M+1).
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